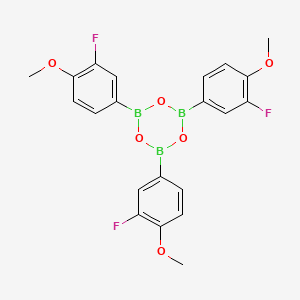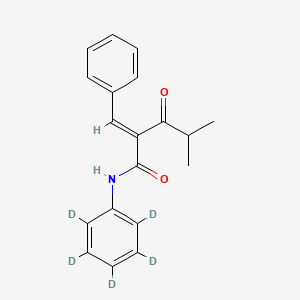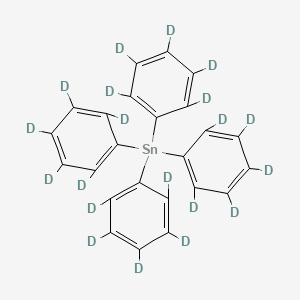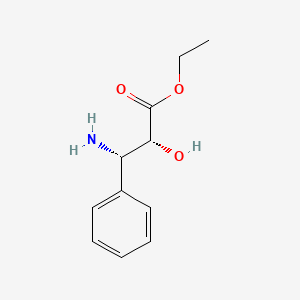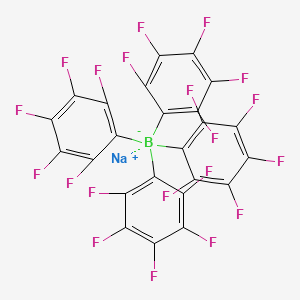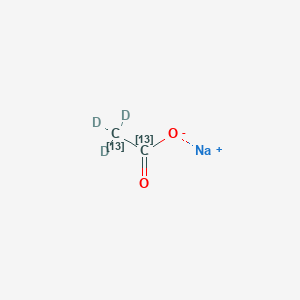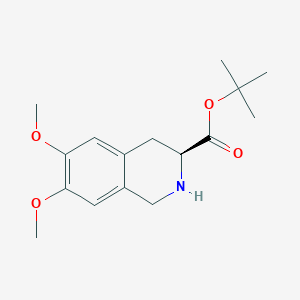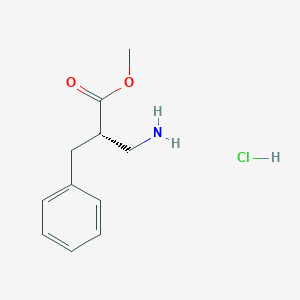![molecular formula C₃₃H₃₆N₂O₄ B1146810 N-[5-[2-[Benzyl-[1-(4-Methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamid CAS No. 43229-70-5](/img/structure/B1146810.png)
N-[5-[2-[Benzyl-[1-(4-Methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamid
Übersicht
Beschreibung
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is a complex organic compound with significant applications in the pharmaceutical industry. It is an important precursor for the synthesis of Formoterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Wissenschaftliche Forschungsanwendungen
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has diverse applications in scientific research:
Wirkmechanismus
Target of Action
N,O-Dibenzylated formoterol, also known as (R*,R*)-N-5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethylamino]ethyl]-2-(phenylmethoxy)phenyl]formamide, primarily targets the beta2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial smooth muscle tone.
Mode of Action
This compound acts as a long-acting beta2-adrenergic receptor agonist . It binds to the beta2-adrenergic receptors, leading to the relaxation and dilation of the bronchial smooth muscle . This action is facilitated by the compound’s active (R;R)-enantiomer .
Biochemical Pathways
Upon activation of the beta2-adrenergic receptors, a cascade of biochemical reactions is triggered, leading to the relaxation of bronchial smooth muscle. This involves the activation of adenylate cyclase, an increase in cyclic AMP levels, and subsequent activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .
Pharmacokinetics
It is known that the compound is administered via inhalation , suggesting that it is rapidly absorbed into the bronchial tissue. The compound’s metabolism likely involves O-demethylation and glucuronidation, involving several cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes .
Result of Action
The primary result of the action of N,O-Dibenzylated formoterol is the relief of bronchospasm . By relaxing and dilating the bronchial smooth muscle, the compound improves airflow and reduces symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves multiple steps:
Starting Materials: The synthesis begins with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol.
Reaction with Formic Acid: The starting material is reacted with anhydrous formic acid in the presence of a solvent like dichloromethane (ClCH2CH2Cl) at a low temperature (10°C).
Purification: The organic phase is washed with sodium carbonate and sodium chloride solutions, followed by concentration to obtain the product as a dark-red sticky substance.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The final product is often crystallized from methanol to obtain colorless sheet-shaped crystals suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formoterol: The direct product of the compound, used as a bronchodilator.
Salbutamol: Another β2-adrenergic receptor agonist used for similar therapeutic purposes.
Terbutaline: A bronchodilator with a similar mechanism of action.
Uniqueness
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is unique due to its specific structure, which allows it to be an effective precursor for Formoterol. Its synthesis and chemical properties make it a valuable compound in pharmaceutical research and production .
Eigenschaften
IUPAC Name |
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUTXYKHMDBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143687-23-4, 43229-70-5 | |
| Record name | (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

